(3r,4r)-Rel-3-amino-1-boc-4-fluoropiperidine

Overview

Description

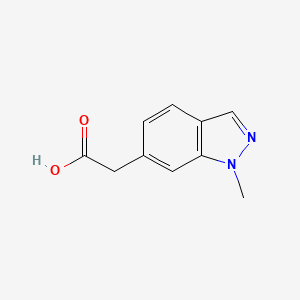

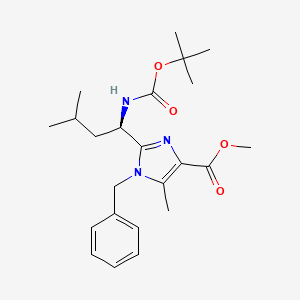

“(3r,4r)-Rel-3-amino-1-boc-4-fluoropiperidine” is a chemical compound with the CAS Number: 1273567-30-8 . Its IUPAC name is tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate . The molecular formula is C10H19FN2O2 and the molecular weight is 218.27 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19FN2O2/c1-10 (2,3)15-9 (14)13-5-4-7 (11)8 (12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Peptide and Protein Interaction Modulation

The compound and its derivatives have been studied for their potential in developing bioactive proteolytically stable foldameric β-sheets, which are significant for modulating protein-protein interactions (PPIs). The presence of fluorine in these compounds is particularly attractive for non-covalent interactions, while the aryl groups are crucial for π-stacking. The conformational stability of the peptide structure, dependent on the stereochemistry of the β-amino acid, is essential for these applications (Bucci et al., 2019).

Anti-Proliferative Properties and DNA Binding

Benzochromene derivatives synthesized from reactions involving similar compounds have shown potent cytotoxic activity against certain cancer cells. These compounds can induce cell cycle arrest and apoptosis, influencing the expression of pro- and anti-apoptotic genes. The interaction of these compounds with DNA, particularly through groove binding mode, is a critical aspect of their anti-proliferative properties (Ahagh et al., 2019).

Analytical Chemistry and Biomarker Detection

In the field of analytical chemistry, derivatives of the compound have been used for selective fluorogenic derivatization of specific residues in peptides and for affinity enrichment. This is particularly useful for analyzing and quantifying certain biomarkers in complex protein mixtures, offering a route for sensitive detection and mass spectrometry (MS) identification (Dremina et al., 2011).

Radioimaging and Diagnostics

Studies have explored the use of cis stereoisomers of similar compounds as PET imaging agents. These compounds show potential in diagnostics due to their properties like BBB permeability and low bladder accumulation, offering high tumor to normal brain tissue ratios. Such characteristics make them valuable in the field of medical diagnostics and imaging (Pickel et al., 2020).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)

![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)

![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)

![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)